molecular formula C12H18FN3O2S B2969599 4-(2-fluorophenyl)-N,N-dimethyl-1-piperazinesulfonamide CAS No. 825607-37-2

4-(2-fluorophenyl)-N,N-dimethyl-1-piperazinesulfonamide

Cat. No. B2969599
CAS RN: 825607-37-2
M. Wt: 287.35
InChI Key: ZNPZCERTBDAKIN-UHFFFAOYSA-N
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Description

The compound “4-(2-fluorophenyl)-N,N-dimethyl-1-piperazinesulfonamide” is a complex organic molecule. Based on its name, it likely contains a fluorophenyl group and a piperazine group, both common in many pharmaceuticals and research chemicals .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through various organic reactions, including substitution reactions . For instance, N-(2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-3-methyl-butanamide, a boric acid derivative, is obtained by a two-step substitution reaction .

Scientific Research Applications

Catalytic Synthesis of Therapeutic Agents

Research has highlighted the catalytic enantioselective synthesis of compounds that serve as therapeutic agents for cocaine abuse, utilizing chiral isoborneolsulfonamide ligands. This process includes the synthesis of new ligands bearing a trifluoromethyl substituent, showcasing the compound's potential in therapeutic applications (Forrat, Ramón, & Yus, 2007).

Corrosion Inhibition

Piperidine derivatives have been studied for their corrosion inhibition properties on iron, employing quantum chemical calculations and molecular dynamics simulations. These studies demonstrate the potential of such compounds, including variations of the base molecule, in protecting metallic surfaces against corrosion (Kaya et al., 2016).

Carbonic Anhydrase Inhibition

Sulfonamide carbonic anhydrase inhibitors, incorporating ureido moieties with a 4-N-substituted piperazine fragment, have been synthesized and tested against various isoforms. These studies underline the compound's relevance in pharmacological applications, including antitumor activities (Congiu et al., 2015).

Molecular and Crystal Structure Analysis

The synthesis, characterization, and biological evaluation of certain piperazine compounds have been conducted, focusing on their antimicrobial and anthelmintic activities. These studies provide insights into the structural and activity relationships of such compounds (Sanjeevarayappa et al., 2015).

Pharmacological Profile Exploration

Investigations into the pharmacological profiles of specific piperazinylbenzenesulfonamide derivatives have revealed their potential as 5-HT6 receptor antagonists. These findings highlight the compound's utility in brain penetration and memory enhancement, suggesting its application in treating neurological conditions (Stean et al., 2002).

Mechanism of Action

Target of Action

The primary targets of 4-(2-fluorophenyl)-N,N-dimethyl-1-piperazinesulfonamide are the Equilibrative Nucleoside Transporters (ENTs). ENTs play a vital role in nucleotide synthesis and regulation of adenosine function . This compound has been demonstrated to be a novel inhibitor of ENTs, showing more selectivity towards ENT2 than ENT1 .

Mode of Action

This compound interacts with its targets, the ENTs, by inhibiting their function. The compound reduces the maximum rate of uridine uptake (Vmax) in ENT1 and ENT2 without affecting the Michaelis constant (Km), indicating that it acts as a non-competitive inhibitor . This means that the compound binds to a site on the ENTs that is different from the active site, altering the transporter’s conformation and reducing its activity.

Biochemical Pathways

Given its inhibitory effect on ents, it can be inferred that the compound affects nucleotide synthesis and adenosine function

Pharmacokinetics

Similar compounds have been shown to have good bioavailability and undergo metabolism in the liver, yielding several metabolites consistent with hydroxylation and reduction

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the inhibition of ENTs. This results in reduced nucleoside transport, which can affect nucleotide synthesis and adenosine function .

properties

IUPAC Name

4-(2-fluorophenyl)-N,N-dimethylpiperazine-1-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18FN3O2S/c1-14(2)19(17,18)16-9-7-15(8-10-16)12-6-4-3-5-11(12)13/h3-6H,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNPZCERTBDAKIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)N1CCN(CC1)C2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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